

# **Application Notes and Protocols for Testing AZD1390 Potency in Cell-Based Assays**

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Compound of Interest		
Compound Name:	AZD1390	
Cat. No.:	B605744	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction

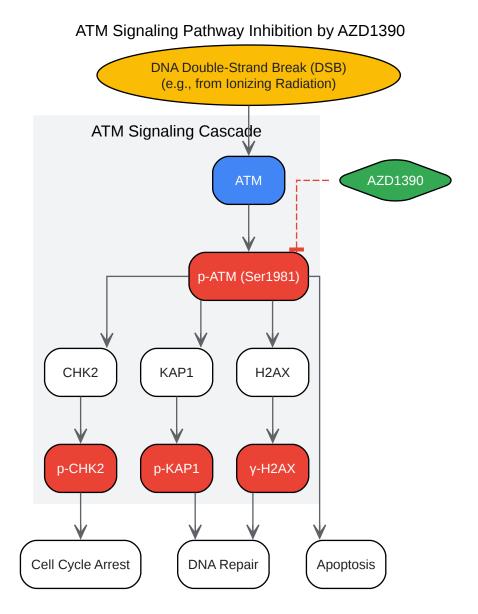
**AZD1390** is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] As a key regulator of the DNA damage response (DDR), ATM is activated by DNA double-strand breaks (DSBs) induced by ionizing radiation or certain chemotherapeutics.[3][4][5] By inhibiting ATM, **AZD1390** prevents the repair of these breaks, leading to increased tumor cell apoptosis and hypersensitivity to radiation.[4][6][7] This makes **AZD1390** a promising radiosensitizer, particularly for brain tumors like glioblastoma, due to its ability to cross the blood-brain barrier.[3][5][6]

These application notes provide detailed protocols for key cell-based assays to evaluate the potency and mechanism of action of **AZD1390**. The described assays are essential for characterizing its efficacy as a radiosensitizer and for understanding its impact on the ATM signaling pathway.

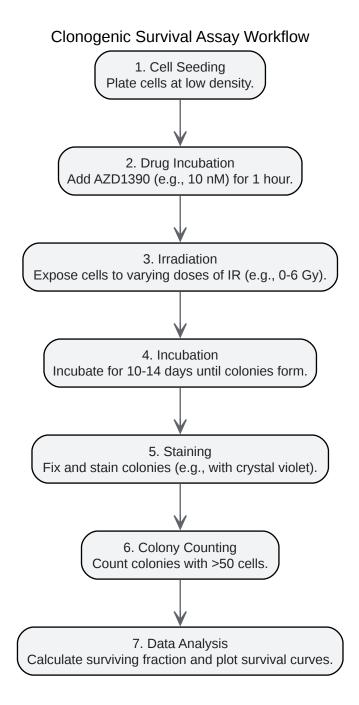
## **Mechanism of Action: ATM Signaling Pathway**

Upon DNA double-strand breaks, ATM is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. **AZD1390**, as an ATP-competitive inhibitor, blocks this signaling cascade.

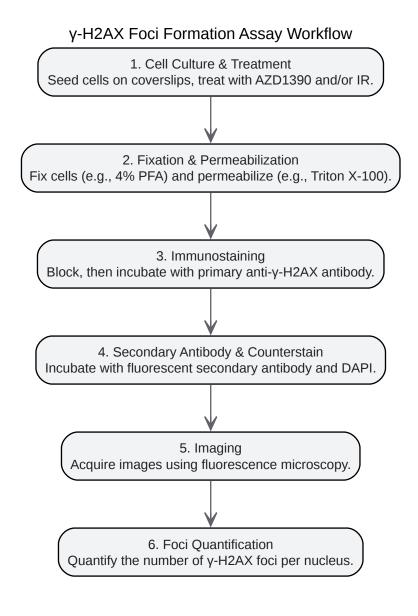












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